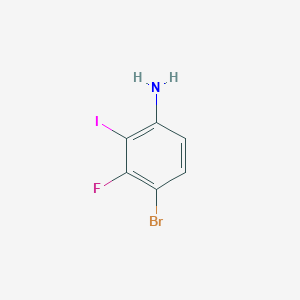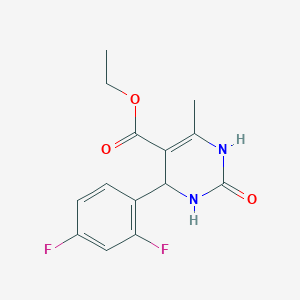
2-(3-méthoxyphényl)-1-phénéthyl-5,6,7,8-tétrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines are heterocyclic compounds, containing a two-ring system with a benzene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using various solvents .Applications De Recherche Scientifique
- La recherche a exploré le potentiel anticancéreux de ce composé en raison de sa structure unique. Il peut inhiber des lignées cellulaires cancéreuses ou des voies spécifiques, ce qui en fait un candidat prometteur pour des recherches supplémentaires .
- L'échafaudage de la quinazoline a été associé à des propriétés neuroprotectrices. Les chercheurs ont étudié des dérivés comme celui-ci pour leur capacité à protéger les neurones du stress oxydatif, de l'inflammation et des maladies neurodégénératives .
- Certains dérivés de la quinazoline présentent des effets antiviraux. L'étude de l'interaction de ce composé avec les protéines virales ou de son impact sur la réplication virale pourrait fournir des informations précieuses pour le développement de médicaments antiviraux .
- La présence de groupes phényle et méthoxy suggère une activité anti-inflammatoire. Les chercheurs ont exploré des composés similaires pour leur capacité à moduler les voies inflammatoires, pouvant aider au traitement des maladies inflammatoires .
- Les dérivés de la quinazoline ont été étudiés pour leurs effets analgésiques. La structure unique de ce composé peut contribuer aux mécanismes de soulagement de la douleur, ce qui en fait un candidat intéressant pour des études supplémentaires .
- Au-delà de ses applications directes, ce composé peut servir de bloc de construction pour la synthèse d'autres molécules. Les chercheurs l'utilisent comme précurseur dans le développement de nouveaux produits pharmaceutiques .
- L'étude des interactions de ce composé avec des cibles biologiques (enzymes, récepteurs, etc.) peut fournir des informations précieuses pour la découverte de médicaments. Ses caractéristiques structurelles en font un point de départ attrayant pour la conception de nouvelles molécules bioactives .
- Le potentiel de réaction rétro-Michael du composé a été exploré. La compréhension de sa réactivité et de sa sélectivité dans de telles réactions peut contribuer aux méthodologies de synthèse et à la recherche en chimie organique .
Propriétés anticancéreuses
Effets neuroprotecteurs
Activité antivirale
Potentiel anti-inflammatoire
Propriétés analgésiques
Intermédiaires pharmaceutiques
Biologie chimique et découverte de médicaments
Réactions rétro-Michael
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-26-19-11-7-10-18(16-19)22-24-23(27)20-12-5-6-13-21(20)25(22)15-14-17-8-3-2-4-9-17/h2-4,7-11,16H,5-6,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOMPVBGEYHCOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)


![3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid](/img/structure/B2392287.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)


